tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate

Description

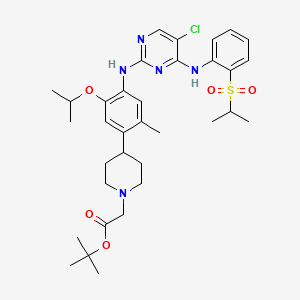

Chemical Structure and Synthesis tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate is a pyrimidine-piperidine derivative featuring a tert-butyl ester, an isopropylsulfonyl group, and chloro and isopropoxy substituents. Its synthesis involves coupling 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetic acid with a light-sensitive PROTAC (Proteolysis-Targeting Chimera) component using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in the presence of N-methylmorpholine (NMM) . This reaction highlights its role as a critical intermediate in constructing opto-PROTAC molecules for targeted protein degradation.

Its tert-butyl ester group may enhance solubility in organic solvents during synthesis.

Properties

Molecular Formula |

C34H46ClN5O5S |

|---|---|

Molecular Weight |

672.3 g/mol |

IUPAC Name |

tert-butyl 2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]acetate |

InChI |

InChI=1S/C34H46ClN5O5S/c1-21(2)44-29-18-25(24-13-15-40(16-14-24)20-31(41)45-34(6,7)8)23(5)17-28(29)38-33-36-19-26(35)32(39-33)37-27-11-9-10-12-30(27)46(42,43)22(3)4/h9-12,17-19,21-22,24H,13-16,20H2,1-8H3,(H2,36,37,38,39) |

InChI Key |

YCPKVYNKAXWEMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)OC(C)(C)C)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution.

Scientific Research Applications

tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ceritinib Impurity 5 (C056005)

Structure: 5-Chloro-N2-(4-(1-(5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)piperidin-4-yl)-2-isopropoxy-5-methylphenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine Molecular Formula: C₄₁H₄₈Cl₂N₈O₅S₂ (MW: 867.91 g/mol) Key Differences:

- Contains two chloro groups and an additional pyrimidine ring.

- Features dual isopropylsulfonyl groups, increasing steric hindrance and molecular weight compared to the target compound.

Role : Acts as a synthetic impurity in the ALK inhibitor ceritinib, emphasizing the importance of regioselective synthesis to avoid byproducts .

5-Chloro-N2-(2-Isopropoxy-5-Methyl-4-Piperidin-4-yl-Phenyl)-N-(2-(Isopropylsulfonyl)Phenyl)-2,4-Diamine Dihydrochloride

Structure : A dihydrochloride salt variant of a closely related compound.

Key Differences :

- Lacks the tert-butyl ester group.

- Exists as a hydrochloride salt, enhancing aqueous solubility and bioavailability.

Synthesis : Patented methods involve piperidine ring functionalization and sulfonylation, similar to the target compound’s synthesis .

Functional Analogs in Drug Development

Opto-dALK (PROTAC Component)

Structure : Incorporates the target compound as a linker in a light-inducible PROTAC molecule.

Role : Demonstrates the compound’s utility in optochemical tools for controlled protein degradation, contrasting with simpler kinase inhibitors like crizotinib (). The tert-butyl ester facilitates coupling to other functional groups (e.g., E3 ligase ligands) .

Pyrimidine Sulfonyl Derivatives in Kinase Inhibition

Examples :

- tert-Butyl 6-(Benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (10): Synthesized via mCPBA oxidation of a methylthio precursor. Shares the tert-butyl ester and sulfonyl group but lacks the piperidine moiety. Used as an intermediate in nucleophilic substitution reactions .

- Methyl 6-(Benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (11): A sulfinyl variant with reduced steric bulk, enabling selective displacement at C2 or C4 positions with amines .

Sulfonyl Group Impact on Activity

Evidence from propanamide derivatives (Table 1, ) reveals that the isopropylsulfonyl group enhances CXCL1 inhibition (67% at 10⁻⁸ M) compared to methylsulfonyl (75%) or chlorophenylsulfonyl (41–44%) groups. This suggests that bulky sulfonyl substituents (e.g., isopropyl) may improve target binding in certain contexts, though the target compound’s specific activity remains uncharacterized .

Chloro and Isopropoxy Substituents

Chloro groups in pyrimidine derivatives (e.g., Ceritinib Impurity 5) are critical for ALK inhibition but may increase toxicity if misplaced.

Biological Activity

The compound tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tert-butyl group, a piperidine ring, and multiple aromatic systems. Its molecular formula is , with a molecular weight of 658.25 g/mol. The presence of chlorine, sulfonyl, and various functional groups suggests potential interactions with biological targets.

Antiviral Activity

Recent studies have indicated that compounds structurally related to the target molecule exhibit significant antiviral properties. For example, certain derivatives have shown efficacy against HIV and other viruses, with IC50 values indicating low concentrations required for effective inhibition. Specifically, some pyrimidine derivatives have demonstrated anti-HIV activity with EC50 values as low as 3.98 µM and high therapeutic indices .

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation effectively. For instance, derivatives containing aminothiazole moieties have been tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range .

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : Compounds similar to the target molecule have been shown to inhibit key enzymes involved in viral replication and cancer cell growth.

- Cell Cycle Arrest : Certain analogs induce cell cycle arrest in cancer cells, leading to apoptosis.

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of new compounds. Preliminary studies suggest that while some derivatives exhibit cytotoxicity at higher concentrations (CC50 values), they also show selectivity towards cancer cells over normal cells .

Summary of Biological Activities

| Activity Type | Related Compounds | EC50/IC50 Values | Reference |

|---|---|---|---|

| Antiviral | Pyrimidine Derivatives | 3.98 µM | |

| Anticancer | Aminothiazole Derivatives | 0.06 µM (most active) | |

| Cytotoxicity | Various Derivatives | CC50 > 100 µM |

Case Studies

- Case Study on Antiviral Efficacy : A study demonstrated that a derivative of the compound inhibited HIV replication in vitro with an EC50 value of 3.98 µM, showcasing its potential as a therapeutic agent against viral infections .

- Anticancer Activity Assessment : In vitro tests on aminothiazole derivatives showed significant cytotoxic effects against several cancer cell lines, with IC50 values ranging from 0.06 to 2.5 µM, indicating strong potential for further development .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how are they addressed in multi-step protocols?

- Answer: Synthesis involves palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃/BINAP for pyrimidine amination ), nitro-group reduction (Fe/NH₄Cl in EtOH ), and Boc deprotection (HCl/MeOH ). Challenges include:

- Reactivity control: Use of LHMDS as a strong base to activate intermediates.

- Purification: Column chromatography is critical due to byproducts from incomplete coupling or reduction steps.

- Stability: Boc-protected intermediates are sensitive to acidic conditions, requiring pH-controlled workups.

Q. How is structural confirmation achieved for intermediates and the final compound?

- Answer: Multi-modal characterization:

- Mass spectrometry (MS): ESI+ confirms molecular ion peaks (e.g., m/z 542 [M+H]⁺ for intermediate 230 ).

- NMR: ¹H/¹³C NMR resolves regiochemistry (e.g., piperidinyl vs. pyrimidinyl proton environments).

- X-ray crystallography: For crystalline derivatives, as in , hydrogen bonding patterns (N–H⋯O) validate supramolecular packing .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrimidine amination step?

- Answer: Bayesian optimization ( ) or Design of Experiments (DoE) frameworks are recommended. Variables include:

- Catalyst loading: Pd₂(dba)₃ (0.05–0.15 eq.) and ligand ratios (BINAP:Pd = 2:1 ).

- Temperature/time: 100°C for 12–24 hours (trade-off between conversion and decomposition ).

- Data-driven approach: Use response surface models to identify optimal conditions, avoiding trial-and-error .

Q. What strategies resolve contradictions in spectroscopic data (e.g., MS vs. NMR)?

- Answer: Case study from : Crystal structure analysis resolved discrepancies in proton assignments caused by rotational isomers.

- Methodology: Compare experimental data (e.g., NOESY for spatial proximity) with computational models (DFT-optimized geometries).

- Validation: Hydrogen/deuterium exchange MS to confirm labile protons in the piperidinyl-acetate moiety .

Q. How do steric effects from the tert-butyl group influence reactivity in downstream modifications?

- Answer: The tert-butyl group:

- Shields the acetate moiety: Reduces nucleophilic attack during Boc deprotection (HCl/MeOH, ).

- Impacts solubility: Hydrophobicity necessitates polar aprotic solvents (e.g., THF) for homogeneous reactions.

- Validated by: Comparative kinetics using analogs (e.g., methyl vs. tert-butyl esters) .

Methodological Guidance

Q. What analytical techniques are critical for monitoring reaction progress?

- Answer:

- HPLC-MS: Track nitro-group reduction (intermediate 230 → 231, m/z 542 → 512 ).

- TLC with UV/iodine staining: Detect amine intermediates post-Boc deprotection.

- In-situ IR spectroscopy: Monitor carbonyl (C=O) stretches during ester hydrolysis.

Q. How should researchers handle stability issues during storage?

- Answer:

- Storage conditions: –20°C under nitrogen for Boc-protected intermediates (prevents hydrolysis, ).

- Incompatible materials: Avoid strong oxidizers (e.g., peroxides) due to sulfonyl groups ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.